molecular formula C17H16F3NO3 B5758585 N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide

N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide

Cat. No. B5758585
M. Wt: 339.31 g/mol
InChI Key: USLAHFIFUCYKGO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its structural complexity and potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. Its unique combination of functional groups - the dimethoxybenzyl and trifluoromethylbenzamide - contribute to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves catalyst-assisted reactions. For instance, the synthesis of N-(4-methylbenzyl)benzamide used CuI as a catalyst, highlighting a method that could potentially be adapted for the synthesis of N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide (Goel et al., 2017).

Molecular Structure Analysis

Molecular structure determination, such as that performed on N-(4-methylbenzyl)benzamide, involves single-crystal X-ray diffraction, revealing details like crystallization patterns and intermolecular interactions. These studies offer insights into the possible structural characteristics of N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide and how its molecular structure could be analyzed and interpreted (Goel et al., 2017).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of “N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide”. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of benzamide derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential as therapeutic agents . Future research on “N-(3,4-dimethoxybenzyl)-3-(trifluoromethyl)benzamide” could involve further exploration of its biological activity, as well as optimization of its physical and chemical properties for improved efficacy and safety .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-23-14-7-6-11(8-15(14)24-2)10-21-16(22)12-4-3-5-13(9-12)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAHFIFUCYKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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